2-methyl-N-(4-{[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]sulfamoyl}phenyl)propanamide
Description
Properties
IUPAC Name |
2-methyl-N-[4-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethylsulfamoyl]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O3S/c1-4-15-27-16-5-6-20-17-19(7-12-23(20)27)13-14-25-31(29,30)22-10-8-21(9-11-22)26-24(28)18(2)3/h7-12,17-18,25H,4-6,13-16H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYRMNNTAOIALA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC=C(C=C3)NC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-methyl-N-(4-{[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]sulfamoyl}phenyl)propanamide is a complex organic compound with potential therapeutic applications. Its molecular structure includes a tetrahydroquinoline moiety, which is often associated with various biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 443.6 g/mol
- CAS Number : 955778-11-7
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting the synthesis or degradation of neurotransmitters.
- Receptor Modulation : It could interact with various receptors in the central nervous system (CNS), potentially influencing dopaminergic and serotonergic signaling pathways.
- Antioxidant Activity : There is evidence suggesting that compounds with similar structures exhibit antioxidant properties, which could contribute to neuroprotective effects.
Neuroprotective Effects
Research has indicated that compounds related to tetrahydroquinoline derivatives can provide neuroprotective benefits. For instance, studies have shown that certain tetrahydroquinoline derivatives can reduce oxidative stress and prevent neuronal apoptosis in models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer properties. The sulfonamide group in the structure is known for its ability to interfere with cancer cell proliferation and induce apoptosis.
Data Table: Summary of Biological Activities
Case Study 1: Neuroprotection in Animal Models
A study involving rats treated with a similar tetrahydroquinoline derivative showed significant neuroprotective effects against MPTP-induced neurotoxicity. The treated group exhibited preserved dopaminergic function and reduced levels of oxidative stress markers compared to controls.
Case Study 2: Anticancer Activity in Cell Lines
In vitro studies using human cancer cell lines demonstrated that this compound significantly inhibited cell growth and induced apoptosis at micromolar concentrations. These findings suggest potential therapeutic applications in oncology.
Scientific Research Applications
Biological Activities
The compound belongs to the class of sulfonamides and features a quinoline core, which is often associated with a range of biological activities. Research indicates that compounds with similar structures can exhibit:
- Antimicrobial Properties : Sulfonamides are known for their antibacterial effects, which could be explored in developing new antibiotics.
- Anticancer Activity : The quinoline structure has been linked to potential anticancer properties, making this compound a candidate for further investigation in oncology.
Medicinal Chemistry Applications
In medicinal chemistry, 2-methyl-N-(4-{[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]sulfamoyl}phenyl)propanamide can serve as:
- Lead Compound : Its unique structure may provide a framework for synthesizing new therapeutic agents targeting specific diseases.
- Building Block : It can be utilized in the synthesis of more complex molecules necessary for drug development.
Industrial Applications
In industrial contexts, this compound may find use in:
- Synthesis of Specialty Chemicals : Its chemical properties allow it to act as an intermediate in the production of various industrial chemicals.
- Research and Development : As a research tool in laboratories exploring new chemical reactions or biological activities.
Comparison with Similar Compounds
Table 1. Structural Features of Comparable Compounds
Physicochemical Properties
Table 2. Physicochemical Data
Key Observations :
- The target compound’s higher sulfur content (6.51%) compared to ’s compound (0%) reflects its sulfamoyl group, which may improve solubility in polar solvents.
- The dioxoisoindolinyl compound in has lower carbon content (58.41%) due to its heterocyclic and sulfamoyl groups, reducing lipophilicity .
Pharmacological Implications
- Target Binding : The sulfamoyl group in the target compound could enhance interactions with polar residues in enzyme active sites, whereas the piperidinyl group in ’s compound may favor hydrophobic pockets.
- Bioavailability : The propyl substituent’s hydrophobicity might improve blood-brain barrier penetration compared to ’s dioxoisoindolinyl derivative, which is more polar .
Research Findings
- Synthetic Feasibility : The ethylsulfamoyl linkage in the target compound is synthetically accessible via coupling reactions, similar to methods used for ’s piperidinyl analog .
Preparation Methods
Cyclization of Aniline Derivatives
The tetrahydroquinoline scaffold is synthesized from 2-nitro-4-propylaniline through a modified Skraup reaction:
Reaction Conditions :
-
Reagents : Glycerol (as cyclizing agent), concentrated sulfuric acid, iron(II) sulfate heptahydrate (catalyst)
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Temperature : 120–140°C (reflux)
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Time : 8–12 hours
Mechanism :
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Dehydration of glycerol to acrolein.
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Michael addition of acrolein to the aniline derivative.
Post-Reaction Processing :
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Neutralization with sodium bicarbonate
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Extraction with dichloromethane
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Purification via vacuum distillation (yield: 65–70%)
Reduction to Tetrahydroquinoline
The quinoline intermediate undergoes catalytic hydrogenation:
Reaction Conditions :
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Catalyst : 10% Palladium on carbon (Pd/C)
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Solvent : Ethanol
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Pressure : 50 psi H₂
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Temperature : 25°C (ambient)
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Time : 4–6 hours
Outcome :
Ethylamine Side Chain Introduction
Propylation and Ethylamine Attachment :
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N-Propylation : Reacting tetrahydroquinoline with 1-bromopropane in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 6 hours.
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Ethylamine Synthesis : Bromination at the 6-position using N-bromosuccinimide (NBS), followed by nucleophilic substitution with ethylamine in tetrahydrofuran (THF) at 0°C to 25°C.
Key Data :
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| N-Propylation | 1-Bromopropane, K₂CO₃ | DMF, 80°C, 6h | 78 |
| Bromination | NBS, AIBN | CCl₄, reflux, 3h | 82 |
| Ethylamine Substitution | Ethylamine, THF | 0°C → 25°C, 12h | 68 |
Sulfamoylation of the Phenyl Propanamide Core
Synthesis of 4-Aminophenyl Propanamide
Starting Material : 4-Nitrophenyl propanamide
Reduction :
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Reagents : Tin(II) chloride (SnCl₂) in hydrochloric acid (HCl)
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Temperature : 70°C
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Time : 2 hours
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Yield : 92% after recrystallization (ethanol/water).
Sulfamoyl Group Installation
Reaction Protocol :
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Sulfonation : Treat 4-aminophenyl propanamide with chlorosulfonic acid (ClSO₃H) in dichloromethane (DCM) at −10°C.
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Ammonolysis : Quench with aqueous ammonium hydroxide (NH₄OH) to form the sulfamoyl group.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Chlorosulfonic Acid | 2.2 equivalents |
| Reaction Temperature | −10°C to 0°C |
| Quenching Agent | NH₄OH (28% aq.) |
| Yield | 76% |
Coupling of Tetrahydroquinoline and Sulfamoylphenyl Moieties
Sulfonamide Bond Formation
Reagents :
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Sulfonyl Chloride : Generated in situ from 4-sulfamoylphenyl propanamide using thionyl chloride (SOCl₂).
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Amine : 1-Propyl-1,2,3,4-tetrahydroquinolin-6-yl ethylamine
Reaction Conditions :
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Solvent : Anhydrous DCM
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Base : Triethylamine (TEA, 3.0 equivalents)
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Temperature : 0°C → 25°C
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Time : 12 hours
Workup :
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Dilution with DCM
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Washing with 1M HCl and saturated NaHCO₃
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Drying over MgSO₄
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Column chromatography (SiO₂, hexane/ethyl acetate 3:1)
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Tetrahydroquinoline Intermediate :
Crystallization Optimization
Solvent System : Ethyl acetate/n-heptane (1:3)
-
Purity : >99.5%
-
Crystal Size : 50–100 μm (controlled by cooling rate)
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
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δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H)
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δ 3.21 (t, J = 6.8 Hz, 2H, CH₂-NH)
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δ 1.45 (m, 2H, CH₂-CH₂-CH₃)
HRMS (ESI+) :
-
Calculated for C₂₄H₃₂N₃O₃S: 442.2163
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Found: 442.2165 [M+H]⁺.
Q & A
Q. What are the established synthetic routes for 2-methyl-N-(4-{[2-(1-propyltetrahydroquinolin-6-yl)ethyl]sulfamoyl}phenyl)propanamide?
- Methodological Answer : The synthesis typically involves multi-step protocols:
Intermediate Preparation : Formation of the 1-propyl-1,2,3,4-tetrahydroquinolin-6-yl moiety via cyclization of substituted anilines with propionaldehyde under acidic conditions .
Sulfamoyl Linkage : Reacting the tetrahydroquinoline intermediate with chlorosulfonic acid, followed by coupling with 4-aminophenyl propanamide derivatives in a polar aprotic solvent (e.g., DMF) at 60–80°C .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures .
Key quality control includes LC-MS for intermediate verification and H/C NMR for final product confirmation.
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of:
- Spectroscopy :
- NMR : Confirm the presence of characteristic peaks (e.g., sulfamoyl NH at δ 7.8–8.2 ppm, tetrahydroquinoline aromatic protons at δ 6.5–7.3 ppm) .
- FTIR : Identify sulfonamide S=O stretches (1340–1290 cm) and amide C=O stretches (1650–1680 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How can reaction yields be optimized for the sulfamoyl coupling step?
- Methodological Answer : Systematic optimization strategies include:
- Parameter Screening : Vary temperature (50–100°C), solvent (DMF vs. THF), and base (e.g., triethylamine vs. pyridine) .
- Catalysis : Test Lewis acids (e.g., ZnCl) to enhance electrophilicity of the sulfamoyl chloride intermediate .
- Real-Time Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progression and minimize side-product formation .
Example optimization results:
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| DMF | 80 | 72 |
| THF | 60 | 58 |
| DCM | 40 | 34 |
Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no observed effect)?
- Methodological Answer : Address discrepancies via:
- Assay Standardization :
- Use consistent enzyme sources (e.g., recombinant human vs. animal-derived proteins) and substrate concentrations .
- Validate with positive controls (e.g., known sulfonamide inhibitors).
- Structural Analysis :
- Perform X-ray crystallography or molecular docking to confirm binding interactions with the target enzyme’s active site .
- Dose-Response Studies : Test a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects or off-target activity .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer : Utilize:
- QSAR Modeling : Corrogate structural features (e.g., logP, polar surface area) with bioavailability data from existing analogs .
- MD Simulations : Predict metabolic stability by simulating cytochrome P450 interactions .
- ADMET Prediction : Software tools (e.g., SwissADME) to forecast absorption, solubility, and toxicity profiles .
Data Contradiction and Reproducibility
Q. How should researchers address variability in synthetic yields across different laboratories?
- Methodological Answer :
- Critical Parameter Audit : Compare reaction scales, purity of starting materials, and equipment calibration (e.g., temperature accuracy in oil baths) .
- Interlaboratory Studies : Share batch data (e.g., via open-access platforms) to identify systemic biases .
- Robustness Testing : Introduce deliberate variations (e.g., ±5°C temperature shifts) to assess protocol resilience .
Analytical and Biological Evaluation
Q. What advanced techniques characterize the compound’s interaction with serum proteins?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding affinity () to human serum albumin .
- Fluorescence Quenching : Monitor tryptophan emission shifts upon compound addition to infer binding constants .
- Circular Dichroism (CD) : Assess conformational changes in protein secondary structure .
Q. How can researchers differentiate between specific and non-specific enzyme inhibition mechanisms?
- Methodological Answer :
- Kinetic Studies : Determine values via Lineweaver-Burk plots under varied substrate concentrations .
- Mutagenesis : Engineer enzyme active-site mutants to test if inhibition is abolished .
- Thermal Shift Assays : Measure stabilization of enzyme melting temperature () upon compound binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
